![molecular formula C19H22N4O3S B2758872 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171158-31-8](/img/structure/B2758872.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, an ethoxy group, and a tetrahydrofuran ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The compound’s structure is characterized by the presence of a thiazole ring, a pyrazole ring, an ethoxy group, and a tetrahydrofuran ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Characterization
This compound was designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde. The ligands (S1) and (S2) were characterized using various analytical techniques, including FT-IR, UV-Vis, ^1H and ^13C NMR, and mass spectrometry. The ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 (metal:ligand) ratio, resulting in octahedral metal complexes .
Antimicrobial Activity
The metal complexes exhibited significant antimicrobial activity. Notably:
- Against Gram-negative Escherichia coli, compound (7) had an inhibition zone of 20 mm, and compound (6) showed 18 mm. These results highlight the potential of these complexes as antimicrobial agents .
Antifungal Activity
The same metal complexes were tested against Aspergillus niger and Aspergillus terreus. Compound (7) displayed an inhibition zone of 20 mm, while compound (6) exhibited 18 mm. These findings suggest their efficacy as antifungal agents .
Antioxidant Properties
The metal complexes demonstrated antioxidant activity. Compound (3) inhibited 72.0% of DPPH radicals (IC50 = 144 μL), and compound (8) inhibited 66.3% (IC50 = 132 μL) in ferric reducing power assays. These results indicate their potential as antioxidants .
Medicinal Role
The metal chelates, along with the ligands, were explored for their medicinal properties. While the metal chelates ranked below reference drugs, they still hold promise due to their biocompatibility and chelation phenomenon .
Other Applications
Additionally, 6-ethoxy-2-mercaptobenzothiazole, a related compound, finds applications as a reagent in the synthesis of nitrothiazolythio benzothiazoles and active pharmaceutical ingredients . Furthermore, the design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been investigated for their anti-tubercular activity . Finally, the preparation of 2-substituted benzothiazoles from N’-substituted-N-(2-halophenyl)thioureas has been achieved through base-promoted intramolecular C–S bond coupling cyclization .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-25-13-6-7-15-17(11-13)27-19(21-15)23(12-14-5-4-10-26-14)18(24)16-8-9-20-22(16)2/h6-9,11,14H,3-5,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVCXSHGJIUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
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